molecular formula C17H14N4OS2 B2392392 4-methyl-1-((4-vinylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1185076-85-0

4-methyl-1-((4-vinylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2392392
CAS No.: 1185076-85-0
M. Wt: 354.45
InChI Key: QZNOMWXQJOLFKL-UHFFFAOYSA-N
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Description

4-methyl-1-((4-vinylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a heterocyclic compound that combines the structural features of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine with a vinylbenzylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1-((4-vinylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one typically involves the following steps:

    Formation of the Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Common starting materials include thienopyrimidine derivatives and hydrazine derivatives.

    Introduction of the Vinylbenzylthio Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core with 4-vinylbenzylthiol. The reaction is typically carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methyl-1-((4-vinylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid or osmium tetroxide.

    Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation catalysts like palladium on carbon.

    Substitution: The thioether linkage can undergo nucleophilic substitution reactions with alkylating agents or halogens.

Common Reagents and Conditions

    Oxidation: m-chloroperbenzoic acid, osmium tetroxide

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Alkyl halides, halogens

Major Products

    Oxidation: Epoxides, diols

    Reduction: Ethyl-substituted derivatives

    Substitution: Various alkylated or halogenated derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfur-containing heterocycles.

    Medicine: As a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: As an intermediate in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-methyl-1-((4-vinylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The vinylbenzylthio group can interact with hydrophobic pockets in proteins, while the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core can form hydrogen bonds and π-π interactions with amino acid residues.

Comparison with Similar Compounds

Similar compounds include other thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine derivatives with different substituents. These compounds can be compared based on their chemical reactivity, biological activity, and potential applications. For example:

    4-methyl-1-((4-chlorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one: Similar structure but with a chlorobenzyl group instead of a vinylbenzyl group, which may affect its reactivity and biological activity.

    4-methyl-1-((4-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one: Contains a methoxybenzyl group, which could influence its solubility and interaction with biological targets.

The uniqueness of 4-methyl-1-((4-vinylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one lies in its vinylbenzylthio substituent, which provides opportunities for further functionalization and exploration of its chemical and biological properties.

Properties

IUPAC Name

12-[(4-ethenylphenyl)methylsulfanyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS2/c1-3-11-4-6-12(7-5-11)10-24-17-19-18-16-20(2)15(22)14-13(21(16)17)8-9-23-14/h3-9H,1,10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNOMWXQJOLFKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=CC=C(C=C4)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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